7-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one
Description
This compound is a hybrid molecule combining a thienopyrimidine core fused with a cyclopenta ring and a 4-methylcoumarin (chromen-2-one) moiety linked via an ether bond. The thienopyrimidine scaffold is known for its pharmacological versatility, including antimicrobial and anticancer activities , while the coumarin group contributes to enhanced bioavailability and metabolic stability .
Properties
IUPAC Name |
4-methyl-7-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yloxy)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-10-7-16(22)24-14-8-11(5-6-12(10)14)23-18-17-13-3-2-4-15(13)25-19(17)21-9-20-18/h5-9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCNKSRJTPEWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C4C5=C(CCC5)SC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar cyclopenta[b]pyridine derivatives have been found to exhibit a wide spectrum of biological activity, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase fgfr1.
Mode of Action
It’s likely that the compound interacts with its targets in a manner similar to other cyclopenta[b]pyridine derivatives.
Biological Activity
The compound 7-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, particularly focusing on its cytotoxic, antiproliferative, and enzymatic inhibition properties.
Structural Overview
The compound features a chromone moiety linked to a thienopyrimidine derivative. The thienopyrimidine core is known for its diverse biological activities, including anticancer properties. The structural formula can be represented as follows:
Cytotoxicity and Antiproliferative Activity
Research indicates that thienopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target molecule have shown inhibitory effects on cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231 .
- Cytotoxicity Studies : In a study involving various thienopyrimidine derivatives, the compound exhibited an IC50 value of approximately 18.28 µg/mL (0.056 µM) against MDA-MB-231 cells, indicating potent antiproliferative activity compared to other tested compounds .
- Selectivity Index (SI) : The selective index was calculated to assess the potential of the compound as an antitumor agent. The SI for several derivatives ranged significantly, with some showing favorable profiles for further development .
Enzymatic Inhibition
The compound's biological activity extends to the inhibition of specific enzymes implicated in cancer progression:
- Thymidylate Synthase Inhibitors : Thienopyrimidine compounds are known to inhibit thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells. This mechanism contributes to their cytotoxic effects on cancer cells .
- EGFR-TK Inhibition : Some derivatives have also shown inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase, a target in cancer therapy due to its role in cell signaling pathways that promote proliferation and survival .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of thienopyrimidine derivatives:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of coumarins, including those similar to the compound , exhibit significant anticancer properties. For instance, studies have shown that compounds with the chromenone structure can inhibit the growth of cancer cells such as human lung epithelial cancer (A549) and ovarian cancer (SKOV-3) cells. This is attributed to their ability to induce apoptosis and inhibit cell proliferation through various mechanisms .
Antimicrobial Properties
Compounds derived from coumarins have demonstrated antimicrobial activity against a range of pathogens. The thieno[2,3-d]pyrimidine moiety enhances the bioactivity of these compounds by potentially interfering with microbial DNA synthesis or protein function. Such properties make them candidates for developing new antimicrobial agents .
Photodimerizable Materials
The compound's ability to undergo photodimerization makes it suitable for applications in material science. It can be utilized in developing light-responsive materials that can change their properties upon exposure to UV light. This characteristic is particularly valuable in creating smart coatings and adhesives that can heal or alter their functionality based on environmental stimuli .
Fluorescent Probes
7-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one can serve as a fluorescent probe due to its inherent photophysical properties. The presence of the thiol group allows for the formation of strong fluorescent complexes when conjugated with other moieties. This application is crucial in biological imaging and sensing technologies .
Synthesis and Reactivity
A significant study focused on synthesizing derivatives of the compound through various chemical reactions involving mercapto-coumarins. These derivatives exhibited enhanced biological activities compared to their precursors, demonstrating the importance of structural modifications in developing more potent compounds .
In a comparative study assessing the biological activities of several coumarin derivatives, the compound was evaluated alongside known standards for anticancer and antimicrobial efficacy. The results indicated that certain modifications led to improved activity profiles, highlighting the potential for further development in pharmaceutical applications .
Summary Table of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of A549 and SKOV-3 cell growth |
| Antimicrobial agents | Effective against various microbial strains | |
| Material Science | Photodimerizable materials | Development of light-responsive materials |
| Fluorescent probes | Strong fluorescence for imaging applications |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s unique features are best understood through comparisons with similar derivatives. Below is a detailed analysis of key structural and functional differences:
Substituent Variations on the Thienopyrimidine Core
- Main Compound: Features a cyclopenta ring fused to the thienopyrimidine core, enhancing rigidity and lipophilicity.
- Compound 7 (): Substituted with a 4-bromophenyl group at position 5 of the thienopyrimidine. Bromine’s electron-withdrawing nature may alter electronic properties and binding interactions compared to the main compound’s cyclopenta group .
- Compound: Contains a 4-chloro substituent on the thienopyrimidine core. Chlorine’s smaller size and electronegativity suggest differences in antibacterial activity and solubility .
Modifications on the Coumarin Moiety
- Main Compound : Includes a 4-methyl group on the coumarin, which may stabilize the molecule against oxidative metabolism compared to unsubstituted coumarins .
- Compound: Lacks the 4-methyl group but has a 2-methyl substituent on the thienopyrimidine core. Steric effects from this substitution could influence molecular conformation and target binding .
Key Research Findings
Q & A
Basic: What are the key synthetic strategies for preparing 7-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one?
Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a functionalized thienopyrimidine core (e.g., 4-chloro derivatives) with a coumarin derivative under basic conditions. For example:
- Step 1: Activate the pyrimidine ring via chlorination at position 4 using POCl₃ (phosphorus oxychloride) .
- Step 2: Perform an SNAr (nucleophilic aromatic substitution) reaction with a hydroxyl-containing coumarin (e.g., 4-methyl-2H-chromen-2-one-7-ol) in the presence of NaHCO₃ or K₂CO₃ as a base .
- Purification: Use column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization from ethanol .
Key Data:
- Typical yields range from 30% to 65%, depending on substituent steric effects and reaction optimization .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- 1H/13C NMR: Identify the coumarin oxy-group (δ ~6.4–8.6 ppm for aromatic protons) and the cyclopenta-thienopyrimidine system (δ ~2.5–3.5 ppm for dihydro protons) .
- LC-MS: Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns. For similar derivatives, m/z ~450–470 is typical .
- Melting Point: Used to assess purity (e.g., >230°C for structurally related compounds) .
Validation: Cross-reference experimental data with computational tools (e.g., PubChem or SHELX for crystallography) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Discrepancies often arise from variations in:
- Assay Design: Standardize protocols (e.g., IC₅₀ determination using identical cell lines, such as pancreatic cancer models vs. HCV replication assays) .
- Compound Purity: Validate via HPLC (>95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
- Structural Confirmation: Use XRD (via SHELX software) to rule out polymorphic or tautomeric forms .
Example: A study reporting anti-HCV activity (EC₅₀ = 1.2 µM) may conflict with antibacterial data due to differences in target binding kinetics.
Advanced: What methodologies optimize low yields in the final coupling step?
Answer:
Low yields (e.g., 15–30% ) are addressed by:
- Catalyst Screening: Test NaI, KI, or phase-transfer catalysts to enhance nucleophilicity .
- Solvent Optimization: Replace ethanol with DMF or THF to improve solubility of intermediates .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 10 hours to 30 minutes) while maintaining ~60% yield .
Case Study: Substituting NaHCO₃ with Cs₂CO₃ increased coupling efficiency from 30% to 47% in related thienopyrimidines .
Advanced: How can researchers design experiments to evaluate the compound’s pharmacokinetics in vivo?
Answer:
- Oral Bioavailability: Formulate with starch nanoparticles (tested in thienopyrimidine derivatives) to enhance solubility and absorption .
- Metabolic Stability: Use liver microsome assays (e.g., human/rat) to identify cytochrome P450-mediated degradation.
- Tissue Distribution: Radiolabel the compound (e.g., ¹⁴C) and track via autoradiography in rodent models .
Data Interpretation: Compare AUC (Area Under Curve) and Cmax values with structural analogs to establish SAR (Structure-Activity Relationships).
Advanced: What computational tools are recommended for predicting binding modes to biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to model interactions with kinases or viral proteases (e.g., HCV NS5B) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
- QSAR Modeling: Corporate descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ trends .
Validation: Cross-check with experimental IC₅₀ data from enzymatic assays (e.g., HCV NS5B inhibition ).
Basic: What are the common impurities encountered during synthesis, and how are they mitigated?
Answer:
- Byproducts: Unreacted starting materials (e.g., 4-chloro-thienopyrimidine) or hydrolyzed coumarin derivatives.
- Mitigation:
Advanced: How can structural modifications enhance the compound’s metabolic stability?
Answer:
- Replace Labile Groups: Substitute ester linkages in the coumarin moiety with ethers or carbamates .
- Introduce Fluorine: Fluorinate the cyclopenta ring to block CYP450 oxidation sites .
- Prodrug Approach: Mask phenolic -OH groups with acetyl or PEGylated prodrugs to delay hepatic clearance .
Case Study: Fluorinated analogs of related thienopyrimidines showed 3-fold longer half-lives in rat plasma .
Basic: What safety protocols are critical when handling intermediates like POCl₃?
Answer:
- Ventilation: Use fume hoods for POCl₃ due to toxic fumes .
- PPE: Acid-resistant gloves, goggles, and lab coats.
- Neutralization: Quench excess POCl₃ with ice-cold sodium bicarbonate before disposal .
Advanced: How can researchers validate the compound’s mechanism of action in anti-cancer studies?
Answer:
- Target Engagement Assays: Use Western blotting to measure downstream kinase inhibition (e.g., Akt/mTOR pathways) .
- CRISPR Knockout: Validate target specificity by deleting putative targets (e.g., CDK2) in cell lines and assessing resistance .
- Metabolomics: Track ATP/ADP ratios via LC-MS to confirm energy metabolism disruption .
Data Triangulation: Combine in vitro (cell viability) and in vivo (xenograft models) data to establish efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
